molecular formula C22H21FN4O3S B2823281 N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2-fluorophenoxy)acetamide CAS No. 1105248-79-0

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2-fluorophenoxy)acetamide

Cat. No.: B2823281
CAS No.: 1105248-79-0
M. Wt: 440.49
InChI Key: KZOYVKCEQZHGSN-UHFFFAOYSA-N
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Description

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2-fluorophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, a benzylcarbamoyl group, and a fluorophenoxyacetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the benzylcarbamoyl group and the fluorophenoxyacetamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, amines, acids, bases, and various catalysts. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound

Scientific Research Applications

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2-fluorophenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2-fluorophenoxy)acetamide include:

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic and disinfectant.

    Bromomethyl methyl ether: A reagent used in organic synthesis for introducing methoxymethyl groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research in various fields.

Properties

IUPAC Name

N-benzyl-2-[3-[[2-(2-fluorophenoxy)acetyl]amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c23-17-8-4-5-9-19(17)30-12-21(29)25-22-16-13-31-14-18(16)26-27(22)11-20(28)24-10-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOYVKCEQZHGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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